molecular formula C8H5BrN2O B15123515 6-bromo-1H-1,3-benzodiazole-5-carbaldehyde

6-bromo-1H-1,3-benzodiazole-5-carbaldehyde

Cat. No.: B15123515
M. Wt: 225.04 g/mol
InChI Key: OFUGPSCYNJWVHM-UHFFFAOYSA-N
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Description

6-Bromo-1H-1,3-benzodiazole-5-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of benzodiazole, featuring a bromine atom at the 6th position and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-1,3-benzodiazole-5-carbaldehyde typically involves the bromination of 1H-1,3-benzodiazole-5-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 6th position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-1,3-benzodiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: 6-Bromo-1H-1,3-benzodiazole-5-carboxylic acid.

    Reduction: 6-Bromo-1H-1,3-benzodiazole-5-methanol.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1H-1,3-benzodiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-1H-1,3-benzodiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but with a dioxole ring instead of a diazole ring.

    6-Bromo-1,4-benzodioxane: Contains a dioxane ring instead of a diazole ring.

    2-Bromo-5-methoxybenzaldehyde: Similar bromine and aldehyde substitution but on a different aromatic ring system.

Uniqueness

6-Bromo-1H-1,3-benzodiazole-5-carbaldehyde is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-1H-benzimidazole-5-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-6-2-8-7(10-4-11-8)1-5(6)3-12/h1-4H,(H,10,11)

InChI Key

OFUGPSCYNJWVHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1N=CN2)Br)C=O

Origin of Product

United States

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